Omeprazole-d3 Sulfone
CAS No.: 1189891-71-1
Cat. No.: VC0196658
Molecular Formula: C17H16D3N3O4S
Molecular Weight: 364.43
Purity: 99.8% HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1189891-71-1 |
---|---|
Molecular Formula | C17H16D3N3O4S |
Molecular Weight | 364.43 |
IUPAC Name | 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuteriomethoxy)-1H-benzimidazole |
Standard InChI | InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 |
SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Appearance | Yellow Solid |
Melting Point | 86-88 ˚C |
Chemical Structure and Properties
Omeprazole-d3 Sulfone possesses distinct chemical characteristics that make it valuable for analytical applications. The compound features a deuterated benzimidazole ring system with three deuterium atoms strategically positioned at the 4, 6, and 7 locations of the ring.
Basic Chemical Information
Omeprazole-d3 Sulfone is characterized by multiple identifiers and specific chemical properties that define its structure and behavior in analytical settings.
Table 1: Chemical Identifiers of Omeprazole-d3 Sulfone
The chemical structure of Omeprazole-d3 Sulfone maintains the core framework of omeprazole sulfone but incorporates three deuterium atoms at specific positions in the benzimidazole ring. This strategic labeling creates a mass difference of 3 Daltons compared to the non-deuterated analog, which is instrumental in metabolite identification studies .
Structural Representation
The structural characteristics of Omeprazole-d3 Sulfone can be described using various chemical notation systems that enable precise representation of its molecular configuration.
Table 2: Structural Notation for Omeprazole-d3 Sulfone
The compound consists of a benzimidazole ring system with a methoxy substituent and a methylsulfonyl group connecting to a pyridine ring that contains methoxy and methyl substituents. The deuterium atoms replace hydrogen atoms at positions 4, 6, and 7 of the benzimidazole ring, creating the critical mass difference used in analytical applications.
Analytical Applications and Standards
Omeprazole-d3 Sulfone serves as an important stable isotope-labeled analytical standard with several specific applications in pharmaceutical research and quality control processes.
Reference Standard Specifications
Table 3: Quality Specifications for Omeprazole-d3 Sulfone Reference Standard
Parameter | Specification |
---|---|
Product Format | Neat |
Deuterium Purity | 99 atom % D |
Chemical Purity | Minimum 97% |
Product Type | Stable Isotope Labelled |
SIL Type | Deuterium |
Research Applications in Metabolite Profiling
Omeprazole-d3 Sulfone has demonstrated significant utility in metabolite identification studies, particularly in complex biological matrices where distinguishing drug metabolites from endogenous compounds presents a significant challenge.
Concomitant Administration Strategy
A notable research application of Omeprazole-d3 Sulfone involves its concomitant administration with non-deuterated omeprazole to facilitate the identification of novel metabolites in biological samples.
The concomitant administration approach utilizes the mass difference between omeprazole and its stable isotope D3-omeprazole, enabling researchers to identify characteristic metabolites by observing the corresponding mass shifts . This technique is particularly valuable when investigating metabolites in complex matrices like brain tissue, which contains various proteins, lipids, and other endogenous materials that can interfere with accurate detection of drug-related metabolites .
Analytical Methodology
The detection and characterization of Omeprazole-d3 Sulfone in research settings typically employs advanced analytical techniques that leverage the compound's unique physical and chemical properties.
Comparison with Non-deuterated Omeprazole Sulfone
Understanding the relationship between Omeprazole-d3 Sulfone and its non-deuterated counterpart provides context for its applications in pharmaceutical research.
Structural Similarities and Differences
Omeprazole Sulfone and its deuterated analog share the same core structure with the critical difference being the isotopic substitution at specific positions.
Omeprazole Sulfone (unlabeled) is known by the synonym 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole and is also identified as USP Omeprazole Related Compound A . The compound has a molecular weight of 361.42 g/mol and a molecular formula of C17H19N3O4S .
The deuterated version, Omeprazole-d3 Sulfone, differs only in the replacement of three hydrogen atoms with deuterium atoms at positions 4, 6, and 7 of the benzimidazole ring, resulting in a molecular weight of 364.434 g/mol and formula of C17D3H16N3O4S .
Metabolic Significance
Both compounds play important roles in understanding the metabolic fate of omeprazole, with the deuterated version providing a valuable tool for distinguishing drug-related compounds from endogenous substances.
Research Applications in Neuropharmacology
The application of Omeprazole-d3 Sulfone in neuropharmacological research has yielded valuable insights into central nervous system (CNS) drug distribution and metabolism.
Brain Penetration and Disposition
Studies employing Omeprazole-d3 Sulfone have contributed to understanding the brain penetration and distribution characteristics of omeprazole and its metabolites.
Research has enabled the determination of brain-to-plasma partition coefficients (Kp) for omeprazole using stable isotope methodology, providing quantitative measures of the compound's ability to cross the blood-brain barrier . These pharmacokinetic profiles offer valuable insights for understanding potential CNS-related biological effects of omeprazole and its metabolites in vivo .
The concomitant administration of omeprazole with its deuterated analog has revealed that metabolite profiles can differ significantly between brain and plasma samples, highlighting the importance of tissue-specific metabolism in determining drug effects .
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